molecular formula C8H5Br2FO2 B1435256 Methyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-86-9

Methyl 2,6-dibromo-4-fluorobenzoate

Cat. No. B1435256
CAS RN: 1806294-86-9
M. Wt: 311.93 g/mol
InChI Key: LPQPZOPJJVTWRO-UHFFFAOYSA-N
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Description

“Methyl 2,6-dibromo-4-fluorobenzoate” is a chemical compound with the CAS Number: 1806294-86-9 . It has a molecular weight of 311.93 . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

“Methyl 2,6-dibromo-4-fluorobenzoate” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis. These derivatives, including those with substitutions similar to Methyl 2,6-dibromo-4-fluorobenzoate, showed promising inhibitory activity, highlighting the potential of fluorinated benzoic acid derivatives in developing antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Electrochemical Studies

Methylfluorobenzoates have been studied for their electrochemical reduction behavior, which is influenced by the electron-withdrawing fluorine atom. This research provides insights into the stabilization of radical anions and the mechanisms of C–F bond cleavage, relevant for understanding the reactivity and potential applications of Methyl 2,6-dibromo-4-fluorobenzoate in electrochemical or synthesis contexts (Muthukrishnan & Sangaranarayanan, 2010).

Molecular Structure Analysis

Studies on closely related halobenzoyl piperazines have shown that similar molecular structures can result in different intermolecular interactions, affecting the crystalline properties and potentially the reactivity of such compounds. This research underscores the importance of molecular structure analysis in understanding the physical and chemical properties of compounds like Methyl 2,6-dibromo-4-fluorobenzoate (Mahesha et al., 2019).

Antiviral Activity

A-aminophosphonates containing fluorobenzothiazole moieties have shown significant antiviral activities, demonstrating the potential of fluorinated compounds in the development of new antiviral agents. This highlights the relevance of exploring the biological activities of compounds like Methyl 2,6-dibromo-4-fluorobenzoate for their possible antiviral applications (Xie et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

methyl 2,6-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPZOPJJVTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dibromo-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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